An In-depth Technical Guide to 2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6)
An In-depth Technical Guide to 2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6), a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes the available information and supplements it with data from closely related analogs, namely 2,5-dihydrofuran and 2,5-dimethylfuran, to provide a contextual understanding of its physicochemical properties, spectral characteristics, reactivity, and potential applications. This document aims to serve as a valuable resource for researchers and professionals interested in the unique attributes of substituted dihydrofurans and their role as versatile building blocks in the development of novel molecules.
Introduction
2,5-Dihydro-2,2-dimethylfuran, a derivative of furan, is a heterocyclic organic compound that has garnered interest as a potential building block in various synthetic endeavors.[1] Its structure, featuring a partially saturated furan ring with two methyl groups on a quaternary carbon, presents a unique combination of steric and electronic properties that can influence its reactivity and utility in constructing more complex molecular architectures. While the broader class of furan and dihydrofuran derivatives has been extensively studied for their diverse biological activities and applications in materials science, specific experimental data on the 2,2-dimethyl isomer remains scarce in publicly accessible literature. This guide aims to consolidate the existing knowledge on 2,5-Dihydro-2,2-dimethylfuran and provide a comparative analysis with related compounds to infer its potential characteristics and guide future research.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2,5-Dihydro-2,2-dimethylfuran are not widely reported. However, based on its molecular structure and data from related compounds, we can infer some of its key characteristics.
| Property | 2,5-Dihydro-2,2-dimethylfuran (CAS 36043-04-6) | 2,5-Dihydrofuran (CAS 1708-29-8) | 2,5-Dimethylfuran (CAS 625-86-5) |
| Molecular Formula | C₆H₁₀O[2] | C₄H₆O[3] | C₆H₈O |
| Molecular Weight | 98.14 g/mol [2] | 70.09 g/mol [3] | 96.13 g/mol |
| Boiling Point | Not available | 67 °C[3] | 92-94 °C |
| Melting Point | Not available | -86 °C[3] | -62 °C |
| Density | Not available | 0.937 g/cm³[3] | 0.887 g/cm³ |
| Solubility in Water | Not available | Not available | Insoluble |
| XLogP3 | 0.9 (Computed)[2] | Not available | Not available |
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the methylene protons, and the vinyl protons on the double bond. The gem-dimethyl groups would likely appear as a singlet, while the methylene and vinyl protons would exhibit more complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon bearing the methyl groups, the methylene carbon, the two vinyl carbons, and the carbons of the methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dihydro-2,2-dimethylfuran is expected to show characteristic absorption bands for C-H stretching of the alkyl and vinyl groups, C=C stretching of the double bond, and C-O-C stretching of the ether linkage.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to its molecular weight (98.14 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the dihydrofuran ring.
Synthesis and Reactivity
Synthesis
Specific, high-yield synthetic routes for 2,5-Dihydro-2,2-dimethylfuran are not extensively documented in common literature. However, general methods for the synthesis of dihydrofurans can be adapted. One common approach involves the acid-catalyzed rearrangement of vinyl epoxides. Another potential route is the partial reduction of a corresponding furan derivative.
Conceptual Experimental Protocol: Synthesis via Catalytic Reduction
This protocol is a conceptual illustration and has not been experimentally validated for this specific compound.
Caption: Conceptual workflow for the synthesis of 2,5-Dihydro-2,2-dimethylfuran.
Reactivity
The reactivity of 2,5-Dihydro-2,2-dimethylfuran is dictated by the presence of the double bond and the ether linkage within the five-membered ring.
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Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration (under acidic conditions).
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Reduction: The double bond can be hydrogenated to yield 2,2-dimethyltetrahydrofuran.
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Ring-Opening Reactions: Like other cyclic ethers, the dihydrofuran ring can be cleaved under strong acidic or basic conditions.
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Oxidation: The double bond can be cleaved by strong oxidizing agents. The ether linkage can also be susceptible to oxidation, potentially forming peroxides upon prolonged exposure to air.[4]
Caption: Key reaction pathways of 2,5-Dihydro-2,2-dimethylfuran.
Potential Applications in Drug Development and Organic Synthesis
While specific applications for 2,5-Dihydro-2,2-dimethylfuran are not well-documented, the dihydrofuran scaffold is a valuable motif in medicinal chemistry and organic synthesis. Furan and its derivatives are found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5] The dihydrofuran ring can act as a bioisosteric replacement for other cyclic systems, offering a means to modulate physicochemical properties such as solubility and metabolic stability.
The gem-dimethyl group in 2,5-Dihydro-2,2-dimethylfuran can provide steric hindrance, potentially influencing the molecule's interaction with biological targets and protecting adjacent functional groups from metabolic degradation. This structural feature makes it an interesting building block for creating novel chemical entities with potential therapeutic applications.
Safety and Handling
Specific safety and toxicity data for 2,5-Dihydro-2,2-dimethylfuran are not available. However, based on its structural similarity to other volatile cyclic ethers and unsaturated heterocyclic compounds, the following precautions should be taken:
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Flammability: The compound is expected to be flammable.[2] It should be handled away from ignition sources in a well-ventilated area, preferably in a fume hood.[6]
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Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged storage and exposure to air and light.[4] Containers should be dated upon opening and tested for peroxides periodically.
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Irritation: It may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7]
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Inhalation: Inhalation of vapors may cause respiratory tract irritation.[2] Work should be conducted in a well-ventilated area to minimize exposure.[6]
In case of a spill, all ignition sources should be eliminated, and the area should be ventilated. The spill should be absorbed with an inert material and disposed of as hazardous waste.[8]
Conclusion
2,5-Dihydro-2,2-dimethylfuran represents a chemical entity with untapped potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding of its expected properties and reactivity based on its structure and comparison with related compounds. The unique structural features of this molecule, particularly the gem-dimethyl substitution on the dihydrofuran ring, make it an intriguing candidate for further investigation as a building block for novel compounds with potential biological activity. Future research focused on developing efficient synthetic routes and exploring its reactivity and pharmacological profile is warranted to fully elucidate its value to the scientific community.
References
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Wikipedia. 2,5-Dihydrofuran. [Link]
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Florida Atlantic University. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. [Link]
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orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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University of Edinburgh. Ethers - Handling and control of exposure. [Link]
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Environmental Health and Safety Office. 5 - Chemical Hazards - EHSO Manual 2023-2024. [Link]
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